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Compound of Interest

Compound Name:
5-(Tetrahydrofuran-2-yl)-1,3,4-

thiadiazol-2-amine

Cat. No.: B1334534 Get Quote

For researchers, scientists, and drug development professionals, the 1,3,4-thiadiazole scaffold

represents a privileged structure in medicinal chemistry, renowned for its diverse

pharmacological activities. This guide provides a comparative analysis of various 5-substituted-

1,3,4-thiadiazol-2-amine derivatives, offering insights into their anticancer and antimicrobial

properties. While specific experimental data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-
amine is not readily available in the current body of scientific literature, this comparison of

related derivatives offers a valuable framework for understanding the structure-activity

relationships within this important class of compounds.

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and a

sulfur atom, a structure that imparts a unique combination of physicochemical properties

conducive to biological activity.[1][2] These compounds have been extensively investigated for

a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-

inflammatory, and anticonvulsant agents.[1][2] The biological versatility of the 1,3,4-thiadiazole

core is often modulated by the nature of the substituents at the C2 and C5 positions.

Comparative Anticancer Activity
A significant body of research has focused on the anticancer potential of 1,3,4-thiadiazole

derivatives. These compounds have been shown to exert their effects through various

mechanisms, including the inhibition of key enzymes involved in cancer progression and the
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induction of apoptosis.[1] The following table summarizes the in vitro anticancer activity of a

selection of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various cancer cell lines.

Compound ID 5-Substituent
Cancer Cell
Line

IC50 (µM) Reference

1

5-[2-

(benzenesulfonyl

methyl)phenyl]

LoVo (Colon) 2.44 [3]

MCF-7 (Breast) 23.29 [3]

2

5-(4-

chlorophenyl)

(linked to

piperazine)

MCF-7 (Breast) 2.32 - 8.35 [4]

HepG2 (Liver) 2.32 - 8.35 [4]

3

2-(2-

trifluorometyloph

enylamino)-5-(3-

methoxyphenyl)

MCF-7 (Breast) 49.6 [5][6]

MDA-MB-231

(Breast)
53.4 [5][6]

4
Cinnamic acid

derivative
MCF-7 (Breast) 0.28 µg/mL [7]

A549 (Lung) 0.52 µg/mL [7]

5
Pyridine

derivatives
HCT-116 (Colon) 2.03 - 37.56 [8]

HepG2 (Liver) 2.03 - 37.56 [8]

Comparative Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of

novel antimicrobial agents. Derivatives have demonstrated activity against a broad spectrum of
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bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values

for several 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various microbial strains.

Compound ID 5-Substituent
Microbial
Strain

MIC (µg/mL) Reference

6a
5-(4-

fluorophenyl)
S. aureus 20-28 [9]

B. subtilis 20-28 [9]

6b
5-(4-

chlorophenyl)
S. aureus 20-28 [9]

B. subtilis 20-28 [9]

7
5-(4-substituted

phenyl)
S. aureus 25 [10]

E. coli 25 [10]

A. niger 25 [10]

8
5-(furan)

derivative
S. aureus

18.96 mm (zone

of inhibition)
[11]

B. pumilus
18.20 mm (zone

of inhibition)
[11]

E. coli
17.33 mm (zone

of inhibition)
[11]

Experimental Protocols
General Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-
amines
A common synthetic route to 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of

a thiosemicarbazide derivative.[12][13]
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Starting Materials
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R-COOH
(Carboxylic Acid)

R-CONHNHCSNH2
(Acylthiosemicarbazide)

Activation

NH2NHCSNH2
(Thiosemicarbazide)

5-R-1,3,4-thiadiazol-2-amine

Cyclization
(e.g., H2SO4 or POCl3)
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General Synthetic Pathway for 5-Substituted-1,3,4-Thiadiazol-2-amines.

Protocol:

Formation of Acylthiosemicarbazide: A carboxylic acid (R-COOH) is typically activated, for

example, by conversion to its acid chloride, and then reacted with thiosemicarbazide in a

suitable solvent.

Cyclization: The resulting acylthiosemicarbazide is then cyclized to form the 1,3,4-thiadiazole

ring. This is often achieved by treatment with a dehydrating agent such as concentrated

sulfuric acid or phosphorus oxychloride.[12] The reaction mixture is typically heated to

facilitate the cyclization.

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and

neutralized. The crude product is then collected by filtration and purified by recrystallization
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from an appropriate solvent.

In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Seed cancer cells
in 96-well plate

Treat cells with
thiadiazole derivatives

Incubate for
48-72 hours Add MTT solution Viable cells convert

MTT to formazan
Add solubilizing agent

(e.g., DMSO)
Measure absorbance

at ~570 nm

Click to download full resolution via product page

Workflow of the MTT Assay for Anticancer Activity Screening.

Protocol:

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere

overnight.

The cells are then treated with various concentrations of the test compounds (thiadiazole

derivatives) and a vehicle control.

After a specified incubation period (typically 48-72 hours), the medium is replaced with fresh

medium containing MTT.

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow

MTT to purple formazan crystals.

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan

crystals.

The absorbance is measured using a microplate reader at a wavelength of approximately

570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%,

is then calculated.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
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The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Protocol:

A serial two-fold dilution of each test compound is prepared in a liquid growth medium in a

96-well microtiter plate.

Each well is then inoculated with a standardized suspension of the test microorganism.

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely inhibits

the visible growth of the microorganism.[9]

Potential Signaling Pathways in Anticancer Activity
While the exact mechanisms of action can vary between derivatives, some 1,3,4-thiadiazoles

have been shown to interfere with critical signaling pathways involved in cancer cell

proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is

frequently dysregulated in many types of cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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